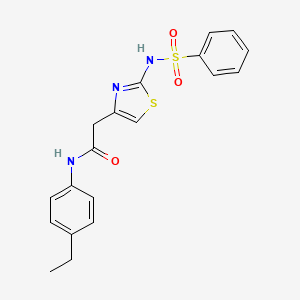
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-ethylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N3O3S |
| Molecular Weight | 358.43 g/mol |
| Melting Point | 150-152 °C |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it may inhibit or modulate the activity of specific proteins involved in cellular signaling pathways. For instance, studies have shown that similar thiazole derivatives can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor involved in immune response and cell survival .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound's sulfonamide group likely contributes to its effectiveness against a range of bacterial strains. For example, compounds with similar thiazole structures have demonstrated antibacterial activity comparable to standard antibiotics like norfloxacin .
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for different compounds, revealing that those with a thiazole moiety exhibited MIC values ranging from 100 to 400 µg/mL against tested pathogens .
Anticancer Activity
Thiazole-based compounds have also been investigated for their anticancer potential. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxicity against cancer cell lines. For instance, compounds similar to the one showed IC50 values (the concentration required to inhibit cell growth by 50%) below that of standard chemotherapeutics like doxorubicin in various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole ring and substituents on the phenyl groups significantly influence biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Presence of sulfonamide | Enhanced antimicrobial activity |
| Substituted phenyl groups | Variable effects on NF-κB activation |
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of thiazole derivatives:
属性
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-14-8-10-15(11-9-14)20-18(23)12-16-13-26-19(21-16)22-27(24,25)17-6-4-3-5-7-17/h3-11,13H,2,12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUYPOZIEULPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














